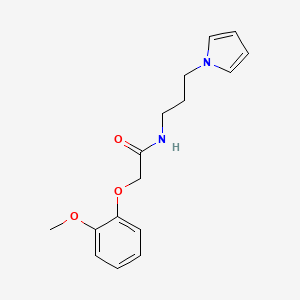

N-(3-(1H-pyrrol-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide

Description

N-(3-(1H-Pyrrol-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a pyrrole ring linked via a three-carbon propyl chain to the acetamide nitrogen. The acetyl moiety is substituted with a 2-methoxyphenoxy group, conferring distinct electronic and steric properties. Its design combines aromatic (methoxyphenoxy) and heterocyclic (pyrrole) features, which are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-(3-pyrrol-1-ylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-20-14-7-2-3-8-15(14)21-13-16(19)17-9-6-12-18-10-4-5-11-18/h2-5,7-8,10-11H,6,9,12-13H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLFACMMNLHMTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCCN2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide typically involves a multi-step process. One common method starts with the preparation of 2-(2-methoxyphenoxy)acetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. The acyl chloride is then reacted with 3-(1H-pyrrol-1-yl)propylamine under basic conditions to yield the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrol-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Reduction: The carbonyl group in the acetamide can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(2-hydroxyphenoxy)acetamide.

Reduction: Formation of N-(3-(1H-pyrrol-1-yl)propyl)-2-(2-methoxyphenoxy)ethylamine.

Substitution: Formation of N-(3-(1H-pyrrol-1-yl)propyl)-2-(2-substituted phenoxy)acetamide.

Scientific Research Applications

Chemistry

N-(3-(1H-pyrrol-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

| Reaction Type | Description | Reagents |

|---|---|---|

| Oxidation | Conversion of methoxy to hydroxyl group | Potassium permanganate |

| Reduction | Reduction of carbonyl group to amine | Lithium aluminum hydride |

| Substitution | Replacement of methoxy with other groups | Nucleophiles under basic conditions |

Biology

Research indicates that this compound may possess bioactive properties, including antimicrobial and anticancer activities. Preliminary studies have shown:

- Antimicrobial Activity: Derivatives exhibit significant activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL.

- Cytotoxicity: Investigations into its effects on cancer cell lines suggest selective cytotoxicity toward human cancer cells while sparing normal cells.

Medicine

The therapeutic potential of this compound is being explored in various contexts:

- Neurodegenerative Diseases: The compound may act as an inhibitor of enzymes like acetylcholinesterase, which is crucial in conditions such as Alzheimer's disease.

- Anti-inflammatory Effects: Studies are ongoing to evaluate its efficacy in modulating inflammatory pathways.

Industrial Applications

In the industrial sector, this compound is being investigated for its potential use in developing new materials with specific properties. Its unique structure allows for modifications that can enhance material characteristics such as durability and reactivity.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of compounds related to this compound. The results demonstrated a significant reduction in bacterial growth compared to control groups, highlighting the compound's potential as a lead for antibiotic development.

Case Study 2: Cytotoxicity Against Cancer Cells

Research conducted by the Cancer Research Institute assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it selectively induced apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from 1,3,4-Thiadiazole Derivatives ()

Compounds 5k, 5l, and 5m share the 2-(2-methoxyphenoxy)acetamide backbone but replace the pyrrole-propyl group with a 1,3,4-thiadiazole ring substituted with varying thioether groups (methyl, ethyl, benzyl). Key differences include:

- Physical Properties: 5k: Yield 72%, m.p. 135–136°C. 5l: Yield 68%, m.p. 138–140°C. 5m: Yield 85%, m.p. 135–136°C. The target compound’s absence of a thiadiazole ring may alter solubility or crystallinity compared to these analogs. Thiadiazoles are known for metabolic stability, whereas pyrrole groups may enhance π-π stacking interactions in biological targets .

Antiparasitic Acetamides ()

DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) shares a propylamine linker but incorporates a fluorophenyl-indazole moiety. It inhibits Trypanosoma brucei TRYS (EC₅₀ = 6.9 ± 0.2 µM).

Herbicidal Chloroacetamides ()

Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) highlight the importance of chloro and alkyl/aryl substitutions in herbicidal activity. The target compound lacks a chlorine atom but includes a methoxyphenoxy group, which may reduce phytotoxicity while retaining interactions with plant-specific targets .

Pyrrole-Containing Derivatives ()

Quinoline-based analogs (e.g., N-(4-(6-(1H-pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide) demonstrate the utility of pyrrole in enhancing binding to kinase or receptor sites. The target compound’s simpler pyrrole-propyl chain may offer synthetic accessibility while retaining key pharmacophoric elements .

Research Implications and Gaps

- Bioactivity Screening: The target compound’s structural features warrant testing against parasitic or kinase targets, given precedents like DDU86439 and quinoline analogs.

- Synthetic Optimization : Lessons from high-yield thiadiazole derivatives () could inform reaction conditions for the pyrrole-propyl linker.

- Environmental Impact : Unlike perfluoroalkyl acetamides (), the target compound’s biodegradability may be higher due to its oxygen-rich substituents.

Biological Activity

N-(3-(1H-pyrrol-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be represented by its chemical structure:

- Molecular Formula : C16H20N2O3

- Molecular Weight : 288.34 g/mol

This compound features a pyrrole ring, which is known for its biological activity, particularly in drug design.

Research indicates that the biological activity of this compound may involve modulation of key biological pathways. Specifically, it has been studied for its interaction with:

- Acetyl-CoA Carboxylases (ACCs) : These enzymes play a crucial role in lipid metabolism and are potential targets for treating metabolic disorders such as obesity and type 2 diabetes .

- Peroxisome Proliferator-Activated Receptors (PPARs) : The compound may act as a dual modulator of ACCs and PPARs, indicating its potential use in metabolic syndrome-related therapies .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable biological activity:

- Inhibition of Lipogenesis : The compound has been shown to inhibit lipogenesis in adipocytes, suggesting its potential application in weight management .

- Cell Proliferation : Studies have reported that this compound can modulate cell proliferation pathways, which may contribute to its anti-cancer properties.

In Vivo Studies

Animal studies have further elucidated the pharmacological effects of the compound:

- Anti-obesity Effects : In rodent models, treatment with this compound resulted in significant reductions in body weight and fat mass compared to control groups .

- Metabolic Improvements : Improvements in glucose tolerance and insulin sensitivity were observed, indicating potential benefits for diabetic conditions .

Research Findings and Case Studies

Several studies have explored the efficacy and safety profile of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.